Technical Documentation Center

imidazo[2,1-b][1,3]thiazole-5-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: imidazo[2,1-b][1,3]thiazole-5-sulfonamide
  • CAS: 2138042-47-2

Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis: Imidazo[2,1-b][1,3]thiazole-5-sulfonamide

Executive Summary This technical guide provides a rigorous analysis of the imidazo[2,1-b][1,3]thiazole-5-sulfonamide scaffold. This fused bicyclic heterocycle represents a privileged structure in medicinal chemistry, dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the imidazo[2,1-b][1,3]thiazole-5-sulfonamide scaffold. This fused bicyclic heterocycle represents a privileged structure in medicinal chemistry, distinct for its bridgehead nitrogen and planar aromaticity. While often overshadowed by its tetrahydro-derivative (Levamisole), the fully aromatic system is a potent pharmacophore for Carbonic Anhydrase (CA) inhibition and antitumor activity. This document details the structural physicochemical properties, validated synthetic pathways, and spectroscopic signatures required for the precise identification and development of this chemical entity.[1]

Structural Architecture & Physicochemical Properties[2][3]

The core structure consists of an imidazole ring fused to a thiazole ring across the N(4)–C(4a) bond. The numbering system is critical for accurate functionalization, particularly distinguishing between the thiazole (positions 2, 3) and imidazole (positions 5,[2][3][4][5][6] 6) sectors.[2][7][8]

Electronic Distribution and Aromaticity
  • Planarity: The 10-

    
     electron system (aromatic) forces a planar geometry. X-ray crystallographic data of analogues (e.g., 6-phenyl derivatives) confirm that the bicyclic core is essentially flat, maximizing 
    
    
    
    -orbital overlap.
  • Bridgehead Nitrogen (N-4): Unlike typical tertiary amines, the bridgehead nitrogen is non-basic due to the participation of its lone pair in the aromatic sextet of the imidazole ring.

  • Electrophilic Susceptibility (C-5): The C-5 position is the most electron-rich site on the scaffold. The highest occupied molecular orbital (HOMO) coefficients are largest at C-5, making it the exclusive site for electrophilic aromatic substitution (SEAr), including halogenation and chlorosulfonation.

Physicochemical Parameters
PropertyValue/CharacteristicImplication for Drug Design
Molecular Formula C

H

N

O

S

Low MW fragment (MW ~203 Da).
H-Bond Donors 1 (Sulfonamide NH

)
Critical for active site anchoring (e.g., Zn

coordination).
H-Bond Acceptors 3 (Sulfonyl O, Thiazole N)N-7 is a weak acceptor; Sulfonyl oxygens are strong acceptors.
Lipophilicity (cLogP) ~0.8 - 1.2High aqueous solubility; ideal for CNS penetration if substituted.
pKa (Sulfonamide) ~9.5 - 10.5Ionizable at physiological pH; mimics the transition state in CA hydrolysis.

Synthetic Pathways and Experimental Protocols

The synthesis of imidazo[2,1-b][1,3]thiazole-5-sulfonamide requires a convergent approach: construction of the bicyclic core followed by regioselective functionalization.

Pathway Visualization

The following diagram outlines the logical flow from acyclic precursors to the sulfonamide target.

SynthesisPathway Fig 1. Step-wise synthesis of the 5-sulfonamide derivative. Start1 2-Aminothiazole Inter1 Imidazo[2,1-b]thiazole (Core Scaffold) Start1->Inter1 Hantzsch Cyclization (EtOH, Reflux) Start2 α-Halo Ketone/Aldehyde Start2->Inter1 Inter2 5-Sulfonyl Chloride Intermediate Inter1->Inter2 Chlorosulfonation (ClSO3H, 0°C to 60°C) Final Imidazo[2,1-b]thiazole- 5-sulfonamide Inter2->Final Amination (NH4OH or R-NH2)

Detailed Experimental Protocols
Step 1: Construction of the Imidazo[2,1-b]thiazole Core[7]
  • Reagents: 2-Aminothiazole (1.0 eq), Bromoacetaldehyde diethyl acetal (or α-bromoacetophenone for 6-phenyl analogs) (1.1 eq), Ethanol, HBr (cat).

  • Protocol:

    • Dissolve 2-aminothiazole in absolute ethanol (5 mL/mmol).

    • Add the α-halo carbonyl component dropwise.

    • Reflux for 4–6 hours. Monitoring by TLC (5% MeOH/DCM) will show the disappearance of the amine.

    • Concentrate in vacuo. The residue is often the hydrobromide salt.

    • Neutralize with sat. NaHCO

      
       to precipitate the free base. Recrystallize from Ethanol/Water.
      
  • Causality: The endocyclic nitrogen of the thiazole attacks the α-carbon of the halide, followed by cyclodehydration involving the exocyclic amine. This regioselectivity is driven by the nucleophilicity of the ring nitrogen.

Step 2: Regioselective Chlorosulfonation (The Critical Step)
  • Reagents: Imidazo[2,1-b]thiazole core, Chlorosulfonic acid (ClSO

    
    H) (excess).
    
  • Protocol:

    • Cool neat chlorosulfonic acid (5–10 eq) to 0°C in a fume hood.

    • Add the imidazo[2,1-b]thiazole solid portion-wise to control exotherm.

    • Critical Control Point: Heat the mixture to 60–80°C for 2 hours. Note: Room temperature is often insufficient for complete conversion of this electron-deficient aromatic system.

    • Quench the reaction by pouring the mixture strictly onto crushed ice (never water into acid) with vigorous stirring.

    • Filter the resulting sulfonyl chloride precipitate immediately.

  • Self-Validating Check: The product should be a solid. If an oil forms, it indicates hydrolysis or incomplete reaction. Use immediately in the next step to prevent hydrolysis to the sulfonic acid.

Step 3: Amination to Sulfonamide
  • Reagents: 5-sulfonyl chloride intermediate, Aqueous Ammonia (25%) or substituted amine.

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in Acetone or THF.

    • Add aqueous ammonia (excess) at 0°C.

    • Stir at room temperature for 1 hour.

    • Evaporate solvent and wash the solid with water to remove ammonium chloride salts.

Spectroscopic Characterization (Data Analysis)[10]

Identification of the 5-sulfonamide relies on the disappearance of the H-5 signal and specific mass spectral fragmentation.

Proton NMR ( H NMR) Analysis
PositionParent Scaffold (

ppm)
5-Sulfonamide Derivative (

ppm)
Shift Analysis
H-2 (Thiazole) 6.8 – 7.0 (d)7.3 – 7.5 (d)Deshielded by electron-withdrawing SO

group.
H-3 (Thiazole) 7.4 – 7.6 (d)7.9 – 8.1 (d)Significant downfield shift due to proximity to the bridgehead.
H-5 (Imidazole) 7.1 – 7.3 (s) Absent Diagnostic Indicator: Loss of singlet confirms substitution.
H-6 (Imidazole) 7.5 – 7.8 (s)7.8 – 8.0 (s)Slight downfield shift.
SO

NH

N/A7.5 – 8.0 (bs)Broad singlet, exchangeable with D

O.

Note: Data approximated based on 6-substituted analogs and general substituent effects.

Mass Spectrometry (ESI-MS)[11]
  • Molecular Ion: [M+H]

    
     observed at m/z ~204.
    
  • Fragmentation Pattern:

    • m/z 204

      
       140:  Loss of SO
      
      
      
      (64 Da) is a primary fragmentation pathway for heterocyclic sulfonamides.
    • m/z 140

      
       113:  Loss of HCN (27 Da) from the imidazole ring.
      

Biological Context: Carbonic Anhydrase Inhibition[8][9]

The imidazo[2,1-b]thiazole-5-sulfonamide mimics the pharmacophore of Acetazolamide but offers a more lipophilic scaffold, potentially improving blood-brain barrier (BBB) permeability for CNS-targeted isoforms (e.g., hCA VII, XII).

Binding Mechanism

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
  • Ionization: The sulfonamide NH

    
     deprotonates to form the anion (
    
    
    
    ).
  • Coordination: The nitrogen anion coordinates directly to the Zn

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Scaffold Interaction: The planar imidazo[2,1-b]thiazole ring engages in Van der Waals and

    
    -stacking interactions with the hydrophobic residues (Val121, Leu198, Trp209) lining the active site cavity.
    

BindingMode Fig 2. Pharmacophore interaction map with Carbonic Anhydrase. Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Nitrogen (Anionic Form) Sulfonamide->Zn Coordination Bond Scaffold Imidazo[2,1-b]thiazole Ring Scaffold->Sulfonamide Covalent Link Residues Hydrophobic Pocket (Val121, Leu198) Scaffold->Residues π-Stacking / VdW

References

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Metabolites, 2020. Link

  • Electrophilic substitution of imidazo[2,1-b]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1991. Link

  • Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry, 1980. Link

  • Imidazo[2,1-b][1,3]thiazole-5-sulfonamide Structure Record. PubChem, 2025.[9] Link

Sources

Exploratory

Therapeutic Potential of Imidazo[2,1-b]thiazole Sulfonamide Derivatives

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Architectural Versatility, Synthetic Pathways, and Pharmacological Mechanisms[1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Architectural Versatility, Synthetic Pathways, and Pharmacological Mechanisms[1]

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a bridgehead nitrogen atom that fuses an imidazole and a thiazole ring.[1][2][3] When functionalized with sulfonamide moieties, this bicyclic system evolves from a simple immunomodulator (e.g., Levamisole) into a potent, multi-targeted agent capable of inhibiting Carbonic Anhydrases (CAs), tubulin polymerization, and specific kinases (RAF/MEK). This guide provides a technical roadmap for the design, synthesis, and biological validation of these derivatives, emphasizing their utility in oncology and antimicrobial research.

Chemical Architecture & SAR Logic

The Scaffold

The core imidazo[2,1-b]thiazole system is planar and aromatic, providing excellent intercalation properties. The bridgehead nitrogen (N4) dictates the electronic distribution, making the C5 and C6 positions highly reactive to electrophilic substitution, while the C2 position is ideal for introducing pharmacophores via the thiazole ring.

The Sulfonamide "Warhead"

Incorporating a sulfonamide (


) or sulfonyl-piperazine group serves a dual purpose:
  • Zinc Binding: It acts as a Zinc-binding group (ZBG), critical for inhibiting metalloenzymes like Carbonic Anhydrase (CA).

  • Physicochemical Modulation: It balances the lipophilicity of the fused heterocycle, improving solubility and bioavailability.

Structure-Activity Relationship (SAR) Matrix
Structural RegionModificationBiological Impact
C-6 Position Aryl substitution (e.g., 4-Cl-phenyl)Enhances lipophilic interaction with enzyme hydrophobic pockets; critical for antitumor potency.
C-5 Position Halogenation (Br/Cl) or FormylationModulates electronic density; electron-withdrawing groups often increase metabolic stability.
C-2 Position Sulfonamide/Sulfonyl-piperazinePrimary determinant for CA isoform selectivity (hCA IX/XII over hCA I/II).
Bridgehead N QuaternizationLeads to cationic species with distinct antimicrobial properties but reduced membrane permeability.

Synthetic Workflows

The most robust method for constructing this scaffold is the Hantzsch Condensation , followed by functionalization. Below is the standard protocol for synthesizing sulfonamide-bearing derivatives.

Diagram 1: Synthetic Pathway (Hantzsch Strategy)

SynthesisPath Start 2-Aminothiazole Intermediate Imidazo[2,1-b]thiazole Core Start->Intermediate + Reagent1 Reagent1 α-Haloketone (Reflux/EtOH) SulfonylChloride Sulfonyl Chloride Intermediate Intermediate->SulfonylChloride + Step2 Step2 Chlorosulfonic Acid (ClSO3H) Final Target Sulfonamide Derivative SulfonylChloride->Final + Amine (Nucleophilic Subst.) Amine Amine (R-NH2)

Caption: Step-wise synthesis via Hantzsch condensation followed by chlorosulfonation and amination.

Protocol A: Synthesis of (5-Aryl)imidazo[2,1-b]thiazole-2-sulfonamides

Context: This protocol targets the synthesis of CA inhibitors as described in recent medicinal chemistry literature [1].

  • Cyclization (Hantzsch Reaction):

    • Dissolve 2-aminothiazole (10 mmol) and the appropriate

      
      -bromoacetophenone (10 mmol) in anhydrous ethanol (20 mL).
      
    • Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Cool to room temperature. The hydrobromide salt will precipitate.

    • Filter and neutralize with saturated

      
       to obtain the free base. Recrystallize from ethanol.
      
  • Chlorosulfonation:

    • Add the imidazo[2,1-b]thiazole intermediate (5 mmol) portion-wise to chlorosulfonic acid (5 mL) at 0°C (Ice bath).

    • Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Critical Step: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid. Filter and dry under vacuum immediately to prevent hydrolysis.

  • Sulfonamide Formation:

    • Dissolve the sulfonyl chloride (1 mmol) in dry THF or DCM.

    • Add the requisite amine (e.g., morpholine, piperazine, or primary amine) (1.2 mmol) and triethylamine (2 mmol).

    • Stir at room temperature for 3–5 hours.

    • Evaporate solvent and purify via column chromatography (Silica gel, MeOH/DCM gradient).

Pharmacological Mechanisms[5]

Mechanism 1: Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is the classical "anchor" for CA inhibition. The imidazo[2,1-b]thiazole tail confers selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II) by interacting with the hydrophobic half of the active site cleft.

Diagram 2: CA Inhibition Mechanism

CAMechanism Zn Zn(II) Ion (Active Site) Coordination Tetrahedral Coordination Zn->Coordination Sulfonamide Sulfonamide Nitrogen (De-protonated) Sulfonamide->Zn Coordinates Tail Imidazo-Thiazole Scaffold Sulfonamide->Tail Attached to Inhibition Blockade of CO2 Hydration Coordination->Inhibition Prevents Substrate Entry HydroPocket Hydrophobic Pocket (Selectivity Filter) Tail->HydroPocket Van der Waals Interactions

Caption: Molecular interaction map showing Zinc coordination and hydrophobic selectivity interactions.

Mechanism 2: Tubulin Polymerization Inhibition

Certain 5,6-diaryl-imidazo[2,1-b]thiazoles bind to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis [2].[4]

Experimental Validation Protocols

Protocol B: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)

Purpose: To determine the inhibition constant (


) against specific hCA isoforms.[5]
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

  • Procedure:

    • Incubate the enzyme (hCA I, II, IX, or XII) with the test compound (0.01 nM – 10 µM) for 15 minutes at room temperature.

    • Mix the enzyme-inhibitor solution with the

      
       substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).
      
    • Monitor the change in absorbance at 557 nm (Phenol Red transition) over 10–100 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Determine

      
       using non-linear regression (Log[Inhibitor] vs. Response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Future Outlook: Dual-Targeting Hybrids

The field is moving toward hybrid molecules . Combining the imidazo[2,1-b]thiazole (tubulin targeting) with a benzene-sulfonamide (CA targeting) creates a "dual-warhead" drug. These hybrids are particularly effective against hypoxic tumors where CA IX is overexpressed and rapid cell division requires active microtubule dynamics.

Key References
  • Manasa, K. L., et al. (2017). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC - NIH.

  • Barnish, I. T., et al. (1980).[6] Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase.[6][7] 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides.[8][6] Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential.[9][10] RSC Advances.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

Foundational

The Imidazo[2,1-b][1,3]thiazole Scaffold: A Technical Guide to Synthetic Utility and Pharmacological Versatility

[1] Executive Summary: The "Privileged" Architecture In the landscape of medicinal chemistry, the imidazo[2,1-b][1,3]thiazole core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, the imidazo[2,1-b][1,3]thiazole core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the immunomodulator and anthelminthic drug Levamisole , this bicyclic 5,5-fused system has evolved beyond its antiparasitic roots.

Today, it is a critical template in oncology (tubulin polymerization inhibition, kinase inhibition), anti-inflammatory therapeutics (COX-2 inhibition), and antimicrobial research. Its planar topology, bridgehead nitrogen, and tunable electronic vectors allow it to mimic purines and indoles, facilitating intercalation into DNA or binding within ATP-pockets of kinases.

Structural & Physicochemical Profile

Understanding the electronic distribution is prerequisite to rational design.

  • Numbering & Topology: The system consists of an imidazole ring fused to a thiazole ring across the N(1)–C(2) bond of the imidazole and the C(2)–N(3) bond of the thiazole.

  • Bridgehead Nitrogen: The nitrogen at the bridgehead is

    
     hybridized. It is essential for maintaining aromaticity and planarity but is weakly basic compared to a standard imidazole nitrogen due to delocalization into the 
    
    
    
    -system.
  • Lipophilicity & Solubility: The core is moderately lipophilic. Substitution at the C-6 position (phenyl/aryl) significantly increases LogP, aiding membrane permeability, while hydrophilic groups at C-5 (e.g., via Mannich reaction) are often employed to improve aqueous solubility for oral bioavailability.

Key Reactivity Hotspots
PositionChemical NatureMedicinal Utility
C-6 Electrophilic substitution targetPrimary vector for aryl/heteroaryl attachment (Anticancer potency).
C-5 Nucleophilic susceptibilitySite for formylation (Vilsmeier-Haack) or Mannich bases (Solubility modulation).
C-2/C-3 Thiazole ring functionalityModulates electronic density; electron-withdrawing groups here can stabilize metabolic liability.

Synthetic Architectures

While multi-component reactions (like the Groebke–Blackburn–Bienaymé) are gaining traction, the Hantzsch-type condensation remains the gold standard for reliability and scalability.

Core Protocol: Hantzsch Condensation

This pathway involves the cyclocondensation of 2-aminothiazoles with


-haloketones.

Mechanism:

  • N-Alkylation: The endocyclic nitrogen of the thiazole attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: Intramolecular attack by the exocyclic amine onto the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the system.

Experimental Workflow: Synthesis of 6-Aryl-imidazo[2,1-b][1,3]thiazole

Note: This protocol is a self-validating system; the intermediate salt formation serves as a checkpoint before cyclization.

Reagents:

  • 2-Aminothiazole (1.0 equiv)

  • Substituted Phenacyl Bromide (e.g., 4-bromophenacyl bromide) (1.0 equiv)

  • Solvent: Anhydrous Ethanol or Acetone

  • Base: Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Condensation: Dissolve 2-aminothiazole (10 mmol) in anhydrous ethanol (20 mL). Add the phenacyl bromide (10 mmol) portion-wise at room temperature.

    • Checkpoint: A precipitate (the hydrobromide salt) should begin to form within 30–60 minutes.

  • Reflux (Cyclization): Heat the mixture to reflux for 4–6 hours. The initial precipitate may dissolve and reprecipitate as the cyclized product forms. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to

    
    . Filter the solid hydrobromide salt.
    
  • Neutralization (Free Base Liberation): Suspend the salt in water and neutralize with saturated

    
     solution until pH ~8. The free base will precipitate.
    
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF mixtures.

Synthesis_Pathway SM1 2-Aminothiazole Inter Intermediate Quaternary Salt SM1->Inter N-Alkylation (EtOH, RT) SM2 α-Haloketone (Phenacyl Bromide) SM2->Inter Cyclized Imidazo[2,1-b]thiazole HBr Salt Inter->Cyclized Cyclization/Dehydration (Reflux, -H2O) Final 6-Aryl-imidazo[2,1-b]thiazole (Free Base) Cyclized->Final Neutralization (NaHCO3)

Figure 1: The canonical Hantzsch condensation pathway for imidazo[2,1-b]thiazole synthesis.

Medicinal Chemistry & SAR Deep Dive

Oncology: Tubulin & Kinase Inhibition

The scaffold acts as a bioisostere for the combretastatin or colchicine pharmacophores.

  • Tubulin Targeting: Derivatives with a 3,4,5-trimethoxyphenyl moiety at position C-6 mimic the A-ring of colchicine, binding to the tubulin

    
    -subunit and arresting mitosis in the G2/M phase.
    
  • Kinase Inhibition: The planar core fits into the ATP-binding pocket of kinases like EGFR and VEGFR. The nitrogen/sulfur atoms act as hydrogen bond acceptors for the hinge region of the kinase.

Immunomodulation (The Levamisole Legacy)

Levamisole (the


-isomer of tetramisole) remains the archetype.
  • Mechanism: It acts as an agonist at nicotinic acetylcholine receptors (nAChR) in nematodes (causing spastic paralysis) and restores depressed T-cell function in humans by upregulating cytokine production.

Structure-Activity Relationship (SAR) Map

The following logic governs the optimization of this scaffold:

SAR_Map Core Imidazo[2,1-b][1,3]thiazole Core Scaffold Pos6 Position C-6 (Imidazole Ring) Core->Pos6 Pos5 Position C-5 (Imidazole Ring) Core->Pos5 Pos23 Position C-2 / C-3 (Thiazole Ring) Core->Pos23 Eff6 Primary Hydrophobic Vector (Aryl/Heteroaryl) Critical for Tubulin/COX-2 Binding Pos6->Eff6 Eff5 Solubility Handle (Mannich Bases/Formyl) Modulates PK properties Pos5->Eff5 Eff23 Electronic Tuning (EWG/EDG) Influences Metabolic Stability Pos23->Eff23

Figure 2: SAR decision matrix for the imidazo[2,1-b]thiazole scaffold.

Quantitative Data Summary

The following table summarizes the biological impact of key substitutions based on recent medicinal chemistry literature [1][3][5].

Target ClassKey Substitution (C-6)Key Substitution (C-5)Outcome (

/ Activity)
COX-2 Inhibitor 4-MethylsulfonylphenylH or MethylHigh selectivity (SI > 300) for COX-2 over COX-1 [3].[1]
Anticancer (Breast) 4-FluorophenylMorpholinomethylLow micromolar cytotoxicity against MCF-7 lines [5].
Tubulin Inhibitor 3,4,5-TrimethoxyphenylHPotent G2/M arrest; mimics Combretastatin A-4 [1].
Antimicrobial 4-NitrophenylHBroad-spectrum activity against Gram-positive bacteria [2].

Future Outlook: Hybrids and PROTACs

The current frontier involves "hybridization"—linking the imidazo[2,1-b]thiazole core with other pharmacophores (e.g., chalcones, pyrazoles) to create multi-target directed ligands. Furthermore, due to its accessible synthetic vectors (specifically C-5), this scaffold is increasingly used as the "warhead" or linker attachment point in PROTAC (Proteolysis Targeting Chimera) design to degrade specific oncogenic proteins.

References

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry / PubMed. [Link]

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction. Molecules (MDPI). [Link][2]

  • Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues. BMC Chemistry. [Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Thiazole-Fused Sulfonamides

Executive Summary Thiazole-fused sulfonamides, particularly benzothiazole sulfonamides , represent a privileged scaffold in medicinal chemistry. Their structural rigidity, combined with the electronic versatility of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-fused sulfonamides, particularly benzothiazole sulfonamides , represent a privileged scaffold in medicinal chemistry. Their structural rigidity, combined with the electronic versatility of the thiazole ring fused to a benzene core, makes them potent inhibitors of metalloenzymes—most notably Carbonic Anhydrases (CAs) .

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, focusing on their role as isoform-selective CA inhibitors (CAIs) and emerging anticancer agents. It provides actionable insights for rational drug design, supported by validated synthetic protocols and mechanistic grounding.

Chemical Architecture & Scaffold Analysis

The core pharmacophore consists of a thiazole ring fused to a carbocyclic or heterocyclic ring (commonly benzene, forming benzothiazole), bearing a sulfonamide zinc-binding group (ZBG).

The Core Scaffold

The most extensively studied class is the benzothiazole-6-sulfonamide . The numbering system is critical for interpreting SAR data.

G Scaffold Benzothiazole Scaffold Pos2 Position 2 (C2) 'Tail' Region Modulates Selectivity Scaffold->Pos2 Variable Region Pos6 Position 6 (C6) Primary Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Scaffold->Pos6 Essential for Activity Pos457 Positions 4, 5, 7 Steric/Electronic Fine-tuning Scaffold->Pos457 Lipophilicity Control

Figure 1: Functional decomposition of the benzothiazole sulfonamide scaffold.

Mechanism of Action: The Zinc Anchor

The primary mechanism involves the sulfonamide moiety coordinating with the catalytic zinc ion (


) in the enzyme's active site.
Carbonic Anhydrase Inhibition[1][2][3][4][5][6]
  • Interaction: The ionized sulfonamide nitrogen (

    
    ) acts as a ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Geometry: The benzothiazole ring interacts with hydrophobic residues (Val121, Leu198, Trp209 in hCA II) within the active site cleft.

  • Selectivity: The "tail" at Position 2 extends towards the selective pocket (often hydrophilic in hCA IX/XII), allowing discrimination between ubiquitous isoforms (hCA I/II) and tumor-associated isoforms (hCA IX/XII).

CA_Mechanism Sulfonamide Sulfonamide (R-SO2NH2) Deprotonation Deprotonation (-H+) Sulfonamide->Deprotonation Anion Sulfonamidate Anion (R-SO2NH-) Deprotonation->Anion Zn Active Site Zn(II) Anion->Zn Coordination Displacement Displacement of Zn-OH2 Zn->Displacement Inhibition Catalytic Halt (No CO2 Hydration) Displacement->Inhibition

Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfonamides.

Structure-Activity Relationship (SAR) Deep Dive

The Sulfonamide Position (The Anchor)
  • Primary Sulfonamide (

    
    ):  Essential for nanomolar affinity. Substitution on the nitrogen (secondary/tertiary sulfonamides) drastically reduces or abolishes activity against hCA isoforms because the steric bulk prevents coordination with the deep-seated zinc ion [1].
    
  • Regiochemistry (C6 vs. C5):

    • C6-Sulfonamides: Generally superior potency. The geometry aligns the sulfonamide perfectly with the

      
       while directing the C2-tail toward the cavity exit.
      
    • C5-Sulfonamides: Often show reduced activity (10-50 fold higher

      
      ) due to steric clashes with the hydrophobic wall of the active site [2].
      
The C2-Position (The Tail)

This is the primary vector for optimization.

  • Bulky Lipophilic Groups: Fusing or linking bulky aromatic systems (e.g., napthyl, substituted phenyl) at C2 tends to improve permeability but may reduce selectivity unless specific polar linkers are used.

  • Ureido/Amide Linkers: Introducing a ureido (

    
    ) linker at C2 (mimicking the clinical candidate SLC-0111) significantly enhances selectivity for transmembrane isoforms hCA IX and XII. The flexibility allows the tail to reach the outer rim of the active site [3].
    
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g.,

      
      , 
      
      
      
      ) on the C2-phenyl ring often increases potency by acidifying the sulfonamide proton (via long-range inductive effects), facilitating deprotonation and zinc binding.
    • Electron-Donating Groups (EDGs): Groups like

      
       can improve water solubility but may slightly decrease on-target potency [4].
      
Fused Ring Variations
  • Benzothiazoles: The gold standard for stability and potency.

  • Thiazolo[5,4-b]pyridines: Introduction of a nitrogen into the benzene ring (pyridine fusion) increases water solubility. However, it can alter the pKa of the sulfonamide, potentially requiring pH adjustments in assay conditions to observe maximum inhibition [5].

Quantitative Data Summary

The following table summarizes inhibition constants (


) for representative benzothiazole-6-sulfonamides against key hCA isoforms. Note the selectivity shift provided by the C2-tail modification.
Compound ClassC2-Substituent (R)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Standard Acetazolamide (Control)25012250.48
Series A

(Unsubstituted)
3408.5320.26
Series B

(Amide)
>10,0004502418.75
Series C

(Ureido)
560854.2 20.2

Table 1: Comparative inhibition data demonstrating the "Tail Approach" for isoform selectivity. Series C (Ureido linkers) demonstrates superior selectivity for the tumor-associated isoform hCA IX [3, 6].

Experimental Protocols

Synthesis of 2-Substituted Benzothiazole-6-Sulfonamides

Rationale: This protocol utilizes the oxidative cyclization of phenylthioureas, a robust method ensuring high yields of the benzothiazole core.

Step-by-Step Methodology:

  • Sulfonylation: React sulfanilamide (1.0 eq) with the appropriate isothiocyanate (1.1 eq) in acetone under reflux for 4-6 hours to yield the thiourea intermediate.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Cyclization (Hugerschoff Reaction): Dissolve the thiourea intermediate in glacial acetic acid. Add bromine (

    
    , 1.0 eq) dropwise at 
    
    
    
    .
    • Mechanism:[1][2] Electrophilic attack of bromine on sulfur followed by nucleophilic attack of the aromatic ring carbon (ortho position).

  • Work-up: Stir at room temperature for 2 hours. Pour into ice water and neutralize with ammonium hydroxide (

    
    ) to precipitate the product.
    
  • Purification: Recrystallize from Ethanol/DMF mixtures.

Synthesis Start Sulfanilamide Step1 React with R-NCS (Reflux, Acetone) Start->Step1 Inter Thiourea Intermediate Step1->Inter Step2 Br2 / AcOH (Cyclization) Inter->Step2 Product Benzothiazole-6-sulfonamide Step2->Product

Figure 3: Synthetic route for benzothiazole sulfonamides via Hugerschoff cyclization.

Biological Assay: Stopped-Flow Hydrase Assay

Rationale: This is the industry standard for measuring CA activity due to the rapid kinetics of the enzyme (


).
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), saturated

    
     solution.
    
  • Procedure:

    • Incubate enzyme (hCA isoform) with inhibitor (DMSO solution, diluted) for 15 minutes at room temperature.

    • Mix enzyme-inhibitor solution with substrate (

      
      ) solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance change at 557 nm (Phenol red transition from red to yellow as pH drops).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Future Directions: Dual Targeting

Recent SAR advancements suggest hybridizing thiazole sulfonamides with other pharmacophores.

  • Tubulin/CA Hybrids: Linking benzothiazole sulfonamides with chalcones creates dual inhibitors that disrupt microtubule dynamics and hypoxic survival pathways (via CA IX) [7].

  • PROTACs: Utilizing the sulfonamide moiety as the E3 ligase recruiter (via Cereblon) or the target warhead for degrading CA IX.

References

  • Supuran, C. T. (2008). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2018). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII.[3][4] Journal of Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Öztürk, S., et al. (2016). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry. Link

  • Taylor & Francis. (2023).[5] 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Elbadawi, M. M., et al. (2025).[6][7][8] A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.[6][8] Frontiers in Pharmacology. Link

Sources

Foundational

Technical Guide: Anticancer Screening of Imidazo[2,1-b][1,3]thiazole-5-sulfonamides

This guide serves as a technical masterclass on the screening, synthesis, and evaluation of imidazo[2,1-b][1,3]thiazole-5-sulfonamides . It deviates from standard reviews by focusing on the operational causality of the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical masterclass on the screening, synthesis, and evaluation of imidazo[2,1-b][1,3]thiazole-5-sulfonamides . It deviates from standard reviews by focusing on the operational causality of the screening workflow—why specific assays are chosen and how they validate the dual-targeting mechanism (Carbonic Anhydrase IX/XII inhibition and Tubulin destabilization) often inherent to this scaffold.

The Pharmacophore Logic

The imidazo[2,1-b][1,3]thiazole scaffold is a fused bicyclic system that acts as a rigid bioisostere of purines and indoles. While the parent scaffold (related to Levamisole) has immunomodulatory properties, the introduction of a sulfonamide moiety at the C-5 position fundamentally shifts the pharmacology toward anticancer activity.

The "Dual-Warhead" Hypothesis

This specific substitution pattern exploits two distinct cancer vulnerabilities:

  • Hypoxia Adaptation: The sulfonamide group (

    
    ) is a classic zinc-binding group (ZBG) that inhibits Carbonic Anhydrases (CA), specifically the tumor-associated isoforms hCA IX and XII , which regulate pH in hypoxic tumors.
    
  • Mitotic Catastrophe: The fused heterocyclic core mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and inducing G2/M phase arrest.

Chemical Synthesis & Regioselectivity

Before screening, the integrity of the library must be established. The 5-position is the most electron-rich site on the imidazole ring, making it the target for electrophilic aromatic substitution.

Protocol: Regioselective C-5 Chlorosulfonation

To generate the 5-sulfonamide library, a direct chlorosulfonation is preferred over multi-step synthesis to ensure atom economy.

  • Precursor: Start with 6-substituted imidazo[2,1-b][1,3]thiazole.[1][2][3][4]

  • Reagent: Chlorosulfonic acid (

    
    ) acts as both solvent and reagent.
    
  • Conditions:

    • Cool

      
       to 0°C.
      
    • Add precursor portion-wise (exothermic).

    • Heat to 80°C for 2 hours (drives the reaction to the sulfonyl chloride intermediate).

    • Critical Step: Quench on crushed ice to precipitate the unstable sulfonyl chloride.

  • Amidation: React the wet sulfonyl chloride immediately with the appropriate amine (R-NH2) in dry acetone/pyridine to yield the sulfonamide.

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, moving from high-throughput enzymatic filters to complex cellular validation.

ScreeningWorkflow cluster_Enzymatic Phase 1: Enzymatic Targets (Cell-Free) cluster_Cellular Phase 2: Cellular Phenotype Start Library Synthesis (C-5 Sulfonamides) CA_Assay hCA IX/XII Inhibition (Stopped-Flow CO2 Hydrase) Start->CA_Assay Tubulin_Assay Tubulin Polymerization (Fluorescence Based) Start->Tubulin_Assay MTT Cytotoxicity Screen (NCI-60 Panel / MCF-7, HCT-116) CA_Assay->MTT Ki < 100 nM Tubulin_Assay->MTT IC50 < 5 µM FlowCyt Cell Cycle Analysis (G2/M Arrest Check) MTT->FlowCyt Select Potent Hits Apoptosis Annexin V/PI Staining (Apoptosis vs Necrosis) FlowCyt->Apoptosis Confirm Mechanism Decision Lead Candidate Selection Apoptosis->Decision

Figure 1: The hierarchical screening cascade. Compounds must pass enzymatic thresholds (Phase 1) before advancing to resource-intensive cellular assays (Phase 2).

Phase 1: Enzymatic Screening Protocols

A. Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

This assay is the "gold standard" for measuring the kinetics of


 hydration. It is critical to screen against both cytosolic isoforms (hCA I, II - off-target) and transmembrane isoforms (hCA IX, XII - on-target).
  • Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 using a phenol red indicator.

  • Protocol:

    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

      
      .
      
    • Substrate:

      
      -saturated water.
      
    • Reaction: Mix enzyme (hCA) + Inhibitor (Imidazo-thiazole) in the stopped-flow instrument.

    • Measurement: Monitor absorbance at 557 nm.

    • Calculation: Determine

      
       using the Cheng-Prusoff equation.
      
  • Success Metric: A Selectivity Index (SI) of >10 for hCA IX over hCA II is required to minimize systemic side effects (e.g., glaucoma/diuresis effects of hCA II inhibition).

B. Tubulin Polymerization Assay

Since imidazo[2,1-b]thiazoles are structural mimics of colchicine, they destabilize microtubules.

  • Protocol:

    • Use >99% pure tubulin from bovine brain.

    • Incubate tubulin (10 µM) in PEM buffer (pH 6.9) with GTP (1 mM) and the test compound at 37°C.

    • Monitor turbidity (absorbance at 340 nm) or fluorescence (DAPI-based) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Standard: Paclitaxel (stabilizer) increases absorbance plateau.

    • Target Effect: Imidazo-thiazole sulfonamides should decrease the

      
       of polymerization, similar to Colchicine or Combretastatin A-4.
      

Phase 2: Cellular Validation & Mechanism

A. In Vitro Cytotoxicity (MTT/SRB)

Screening should prioritize hypoxic solid tumor lines where hCA IX is overexpressed.

  • Key Cell Lines:

    • MCF-7 / MDA-MB-231: Breast cancer (high relevance for sulfonamide efficacy).[5]

    • HCT-116: Colon cancer.[3]

    • HUVEC: Normal control (to assess therapeutic window).

  • Hypoxia Condition: Perform duplicate screens under Normoxia (

    
    ) and Hypoxia (
    
    
    
    ). Compounds acting via hCA IX inhibition should show increased potency (lower IC50) under hypoxia.
B. Mechanistic Pathway Visualization

The diagram below illustrates how the 5-sulfonamide derivative induces cell death through convergent pathways.

Mechanism Compound Imidazo[2,1-b]thiazole- 5-sulfonamide Target1 Inhibition of hCA IX / XII Compound->Target1 Target2 Binding to Tubulin (Colchicine Site) Compound->Target2 pH_Collapse Intracellular Acidification (pHi Drop) Target1->pH_Collapse Polymer_Fail Microtubule Destabilization Target2->Polymer_Fail Apoptosis Apoptosis (Caspase 3/7 Activation) pH_Collapse->Apoptosis Sensitization Arrest G2/M Phase Arrest Polymer_Fail->Arrest Arrest->Apoptosis

Figure 2: Dual-Mechanism of Action. The compound simultaneously disrupts pH regulation and cytoskeletal integrity, leading to synergistic apoptotic induction.

Data Presentation Standards

When reporting results, avoid narrative density. Use comparative tables to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data Structure (Template)

Compound IDR-Group (C-6)Sulfonamide (C-5)hCA IX

(nM)
Tubulin IC50 (µM)MCF-7 IC50 (µM)Selectivity (IX/II)
Ref (AAZ) --25.0>100>1000.5
Ref (CA-4) -->10001.20.05-
IT-5a 4-F-Phenyl

12.44.52.115.2
IT-5b 3,4-OMe-Phenyl

115.01.80.81.1
IT-5c 4-Cl-Phenyl

8.28.93.545.0

Note: IT-5c demonstrates high CA selectivity due to the bulky piperazine tail (Pip), while IT-5b favors tubulin inhibition due to the electron-donating methoxy groups mimicking combretastatin.

References

  • Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011).[6][7] Interfering with pH regulation in tumours as a therapeutic strategy.[7] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-chalcone conjugates as microtubule targeting agents. MedChemComm, 5, 173-180. Link

  • Gaber, A. A., et al. (2024). Synthesis of Sulfonamides Containing Pyrrole and Imidazo[2,1-b][1,3,4]thiadiazole Moieties as Anticancer Agents.[8] European Journal of Pharmaceutical and Medical Research, 7(9), 87-92.[8] Link

  • Barnish, I. T., et al. (1980). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase.[1] 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides.[1][9] Journal of Medicinal Chemistry, 23(2), 117-121.[1] Link

Sources

Exploratory

An In-Depth Technical Guide to Pharmacophore Modeling of Imidazo[2,1-b]thiazole Derivatives

An In-Depth Technical Guide to Pharmacophore Modeling of Imidazo[2,1-b][1][2]thiazole Derivatives Abstract The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pharmacophore Modeling of Imidazo[2,1-b][1][2]thiazole Derivatives

Abstract

The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antimycobacterial, and antiviral properties.[3][4] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as a pivotal computational technique to accelerate the discovery and optimization of novel drug candidates based on this versatile scaffold. We will dissect the causality behind methodological choices, present self-validating experimental protocols, and ground the discussion in authoritative scientific literature. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore-based strategies to navigate the chemical space of imidazo[2,1-b][1][2]thiazole derivatives.

The Imidazo[2,1-b][1][2]thiazole Scaffold: A Foundation for Diverse Bioactivity

The fused heterocyclic ring system of imidazo[2,1-b][1][2]thiazole presents a unique three-dimensional arrangement of heteroatoms, providing a rigid and tunable framework for molecular design. The nitrogen and sulfur atoms act as key hydrogen bond acceptors and donors, while the fused ring system itself offers a hydrophobic core that can be readily functionalized.[5][6] This structural versatility has enabled its exploration against a multitude of biological targets, including but not limited to:

  • Microtubule-Targeting Agents: Certain derivatives act as antiproliferative agents by interfering with tubulin polymerization, a key process in cell division.[7]

  • Enzyme Inhibitors: This scaffold has been successfully employed to design inhibitors for enzymes crucial to disease progression, such as Dihydrofolate Reductase (DHFR), EGFR/HER2, and Pantothenate Synthetase in Mycobacterium tuberculosis.[8][9][10]

  • Antiviral and Antimicrobial Agents: The scaffold is a common feature in compounds developed to combat various viral and bacterial infections.[3]

Given this broad therapeutic potential, computational methods like pharmacophore modeling are indispensable for rationally designing new derivatives with enhanced potency and selectivity.[2]

Imidazo_Scaffold cluster_scaffold Imidazo[2,1-b][1,3]thiazole Core Scaffold Scaffold

Caption: The core chemical structure of the imidazo[2,1-b][1][2]thiazole ring system.

The Pharmacophore Concept: From Abstract Features to Predictive Models

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions—that are critical for a molecule's interaction with a specific biological target.[1][11] Pharmacophore modeling distills complex structure-activity relationship (SAR) data into a simple, three-dimensional query that can be used to:

  • Identify Novel Scaffolds: Screen large chemical databases to find new, structurally diverse compounds that match the pharmacophoric features and are likely to be active (scaffold hopping).[12]

  • Guide Lead Optimization: Provide insights into how to modify a lead compound to improve its binding affinity and selectivity.[13]

  • Predict Biological Activity: Serve as a basis for 3D-QSAR models to quantitatively predict the activity of new designs.[14]

There are two primary approaches to generating a pharmacophore model, the choice of which is dictated by the available structural information.[11][15]

  • Ligand-Based Modeling: Employed when the 3D structure of the target is unknown. The model is built by aligning a set of known active molecules and identifying the common chemical features responsible for their activity.[15]

  • Structure-Based Modeling: Utilized when a high-resolution structure of the target (e.g., from X-ray crystallography) is available, typically complexed with a ligand. The model is derived directly from the key interactions observed in the binding site.[1][15]

A Validated Workflow for Ligand-Based Pharmacophore Modeling

This section details a robust, step-by-step protocol for generating and validating a ligand-based pharmacophore model for a series of imidazo[2,1-b][1][2]thiazole derivatives. The causality behind each step is explained to ensure a deep understanding of the process.

Pharmacophore_Workflow DataPrep 1. Dataset Preparation (Actives & Inactives) ConfGen 2. Conformer Generation DataPrep->ConfGen Diverse & potent ligands ModelGen 3. Model Generation (Hypothesis Generation) ConfGen->ModelGen Flexible 3D structures Validation 4. Model Validation (GH Scoring, Decoy Sets) ModelGen->Validation Ranked hypotheses Validation->ModelGen Refinement Screening 5. Virtual Screening Validation->Screening Validated Model (Query) Hits 6. Hit Identification & Optimization Screening->Hits Filtered hits

Caption: A comprehensive workflow for ligand-based pharmacophore modeling and virtual screening.

Experimental Protocol: Ligand-Based Model Generation

Objective: To develop a predictive 3D pharmacophore model from a set of known active imidazo[2,1-b][1][2]thiazole inhibitors against a specific target.

Step 1: Dataset Preparation & Curation

  • Action: Compile a dataset of imidazo[2,1-b][1][2]thiazole derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against the target of interest. The dataset must include both highly active and inactive (or significantly less active) compounds.

  • Causality: The inclusion of a diverse set of active compounds ensures that the model captures all essential features for activity. Inactive compounds are crucial for the validation phase to ensure the model has high specificity (the ability to reject inactive molecules).[1] A wide range of activities (spanning several orders of magnitude) provides a stronger basis for a statistically robust model.

Step 2: Generation of 3D Conformations

  • Action: Generate a diverse and energetically realistic set of 3D conformations for each molecule in the dataset. This can be accomplished using software like Schrödinger's LigPrep or MOE.

  • Causality: Ligands are flexible and adopt a specific "bioactive" conformation when binding to a target. Since this conformation is often unknown, a thorough conformational search is necessary to ensure the bioactive conformer is included in the set used for model generation.[16]

Step 3: Pharmacophore Hypothesis Generation

  • Action: Use a pharmacophore generation algorithm (e.g., PHASE, Catalyst, LigandScout) to identify common chemical features among the most active compounds.[15] The software will generate a series of potential pharmacophore models (hypotheses), each consisting of a unique 3D arrangement of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic groups (HY), and Aromatic Rings (AR).

  • Causality: The algorithm aligns the conformers of the active molecules and searches for spatial arrangements of features that are present in all (or most) of them. These common patterns are hypothesized to be the key requirements for binding to the target.[17]

Step 4: Scoring and Ranking of Hypotheses

  • Action: The generated hypotheses are scored and ranked based on various parameters, such as alignment score, vector score, and survival score. These metrics assess how well the hypothesis maps onto the active compounds while simultaneously not mapping onto inactive ones.

  • Causality: A good hypothesis should provide a compelling reason for why the active molecules are active. The scoring functions are designed to quantify this, prioritizing models that represent a consensus of features from the most potent ligands.

Step 5: Rigorous Model Validation (Self-Validation System)

  • Action: The top-ranked hypotheses must be rigorously validated to ensure they have true predictive power and are not the result of chance correlation. The Güner-Henry (GH) scoring method is a widely accepted technique for this purpose.[18][19]

    • Create a Test Database: Construct a database containing a known number of active compounds (A) and a much larger number of inactive or decoy compounds (D).

    • Screen the Database: Use the pharmacophore hypothesis as a 3D query to screen this database.

    • Analyze the Hits: Count the total number of molecules retrieved (Ht) and the number of active molecules within that hit list (Ha).

    • Calculate GH Score: Calculate the Güner-Henry score using the formula: GH = [ (Ha * D) / (Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]

  • Causality & Trustworthiness: The GH score provides a single metric that balances the model's ability to retrieve actives (sensitivity) with its ability to reject inactives (specificity).[20][21] A GH score greater than 0.7 indicates a very good and reliable model, suggesting it can successfully enrich active compounds from a large database.[19] This validation step is critical for establishing the trustworthiness of the model for subsequent virtual screening campaigns.

Validation Parameter Formula Description Ideal Value
Yield of Actives (%A)(Ha / Ht) * 100The percentage of active compounds in the hit list.High
Ratio of Actives (%Y)(Ha / A) * 100The percentage of total known actives identified by the model.High
Enrichment Factor (EF)(Ha / Ht) / (A / D)The enrichment of active compounds in the hit list compared to random selection.> 1
Güner-Henry (GH) Score See formula aboveA comprehensive metric for model quality, rewarding enrichment of actives and rejection of inactives.> 0.7

Table 1: Key metrics used in the Güner-Henry (GH) method for pharmacophore model validation.[19]

Application: Virtual Screening and Hit Identification

Once a pharmacophore model has been rigorously validated, it becomes a powerful tool for discovering new imidazo[2,1-b][1][2]thiazole derivatives.[22]

Workflow:

  • Database Selection: Choose large compound libraries for screening, such as ZINC, ChEMBL, or commercial databases like Enamine.[22]

  • Pharmacophore Screening: The validated model is used as a fast 3D filter to screen the multi-conformer databases. This process rapidly discards the vast majority of molecules that do not fit the pharmacophoric requirements.[12][17]

  • Hit Filtering & Post-Processing: The initial list of hits is typically refined using additional filters, such as drug-likeness rules (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions.

  • Molecular Docking: The refined hits can be subjected to molecular docking studies (if a target structure is available) to predict their binding mode and rank them based on binding affinity.

  • Experimental Validation: The most promising candidates are synthesized or acquired for experimental testing to confirm their biological activity.

This hierarchical approach efficiently narrows down millions of compounds to a manageable number of high-probability candidates for experimental validation, significantly reducing the time and cost of drug discovery.[22]

Conclusion

Pharmacophore modeling is a scientifically robust and economically efficient strategy in modern drug discovery.[15] For the imidazo[2,1-b][1][2]thiazole scaffold, this computational approach provides a rational framework to understand the key molecular features driving its diverse biological activities. By following a rigorous and self-validating workflow, researchers can generate predictive models that serve as powerful queries for identifying novel, potent, and selective drug candidates. The integration of pharmacophore modeling with other computational tools and experimental validation continues to be a cornerstone of discovering the next generation of therapeutics based on this privileged chemical scaffold.

References

  • Rollinger, J. M., Stuppner, H., & Langer, T. (2008). Pharmacophore-Based Techniques in CADD. In Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 13(4), 858-877. [Link]

  • Tsegay, S., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 7(33), 28842–28854. [Link]

  • Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

  • Scarpino, A., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 26(22), 6894. [Link]

  • Kumar, R., et al. (2016). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][22]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 6(3), 419-431. [Link]

  • Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 21(34), 4982-5003. [Link]

  • Yadav, P., et al. (2024). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and their synthetic approaches: A review. Results in Chemistry, 7, 101373. [Link]

  • Horvath, D. (2012). Pharmacophore-Based Virtual Screening. In Methods in Molecular Biology (Vol. 929, pp. 157-195). Humana Press. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1221-1233. [Link]

  • Yurttaş, L., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 167-174. [Link]

  • Velingkar, V. (2015). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Kryshtafovych, A., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5798. [Link]

  • Kamal, A., et al. (2017). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3354. [Link]

  • Patsnap Synapse. (2024). What is pharmacophore modeling and its applications? [Link]

  • ResearchGate. (n.d.). Pharmacophore model evaluation based on the Güner-Henry scoring method. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(17), 10185-10194. [Link]

  • AIMoD. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • Wieder, M., et al. (2023). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 127-138. [Link]

  • ResearchGate. (n.d.). Overall workflow of pharmacophore model generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Hypo l pharmacophore model by Güner-Henry (GH) score method. Retrieved from [Link]

  • ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorganic Chemistry, 150, 107538. [Link]

  • Patel, H. M., et al. (2024). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Scientific Reports, 14(1), 11080. [Link]

  • El-Damasy, D. A., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1221-1233. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Chlorosulfonation of Imidazo[2,1-b][1,3]thiazole

This guide details the protocol for the chlorosulfonation of imidazo[2,1-b][1,3]thiazole, specifically targeting the C-5 position.[1] This transformation is a critical entry point for synthesizing sulfonamide-based bioac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the chlorosulfonation of imidazo[2,1-b][1,3]thiazole, specifically targeting the C-5 position.[1] This transformation is a critical entry point for synthesizing sulfonamide-based bioactive scaffolds (e.g., COX-2 inhibitors, antitumor agents).

[1]

Introduction & Mechanistic Rationale

The imidazo[2,1-b][1,3]thiazole scaffold is a fused bicyclic system comprising a thiazole ring fused to an imidazole ring via a bridgehead nitrogen. Functionalization of this pharmacophore is essential for drug discovery.

Chlorosulfonation introduces a sulfonyl chloride (


) group, a versatile handle for nucleophilic substitution.
Regioselectivity and Mechanism

Electrophilic Aromatic Substitution (EAS) on this scaffold is governed by the electronic density of the fused system.

  • The Site of Attack: The C-5 position (on the imidazole ring) is the most nucleophilic site. While the bridgehead nitrogen (N-4) exerts an inductive withdrawing effect, the resonance contribution from the sulfur atom and the pi-excessive nature of the imidazole moiety direct electrophiles to C-5.

  • Acidic Conditions: The reaction is performed in neat chlorosulfonic acid (

    
    ). Under these highly acidic conditions, the bridgehead nitrogen is protonated, deactivating the ring. Consequently, high thermal energy (120 °C)  is required to overcome the activation barrier for the electrophilic attack on the deactivated, protonated species.
    
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate Imidazo[2,1-b][1,3]thiazole (C-6 Substituted) Intermediate Sigma Complex (Protonated) Substrate->Intermediate 120°C, 2h Electrophilic Attack Reagents Chlorosulfonic Acid (ClSO3H, Neat) Reagents->Intermediate Product Imidazo[2,1-b][1,3]thiazole- 5-sulfonyl chloride Intermediate->Product - H2SO4 - HCl

Caption: Electrophilic aromatic substitution pathway targeting the C-5 position of the imidazo[2,1-b][1,3]thiazole scaffold.

Experimental Design & Critical Parameters

To ensure reproducibility and high yields, the following parameters must be strictly controlled.

ParameterConditionRationale (The "Why")
Reagent Stoichiometry Excess (Neat, ~10-12 equiv.)Acts as both solvent and reagent. Excess drives the equilibrium toward the sulfonyl chloride and prevents hydrolysis by water generated in situ.
Temperature 120 °CThe substrate is protonated in the medium, raising the activation energy. Lower temperatures result in incomplete conversion or mono-sulfonic acid formation (without chloride).
Addition Rate Gradual/Portion-wiseExothermic reaction. Controlling addition prevents localized overheating and charring/decomposition of the heterocycle.
Quenching Crushed Ice (Slow)The product is sensitive to hydrolysis. Rapid quenching or allowing the temperature to rise during quenching hydrolyzes the

back to

.

Detailed Protocol

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing HCl gas and sulfuric acid mist. Perform all operations in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Materials
  • Substrate: 6-Substituted-imidazo[2,1-b][1,3]thiazole (e.g., 6-chloro, 6-phenyl).[2]

  • Reagent: Chlorosulfonic acid (

    
    ) - Must be fresh/colorless. Yellow/brown acid indicates decomposition.
    
  • Solvent: None (Neat).

  • Quenching: Crushed ice made from distilled water.

Step-by-Step Procedure
  • Setup:

    • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Claisen adapter connected to a drying tube (

      
      ) and an acid gas trap (scrubber containing dilute NaOH).
      
    • Note: Moisture exclusion is critical before the quench.

  • Reagent Charging:

    • Add Chlorosulfonic acid (10–12 mL per 1 g of substrate) to the RBF.

    • Cool the acid to 0–5 °C using an ice bath (optional but recommended for initial addition).

  • Substrate Addition:

    • Add the imidazo[2,1-b][1,3]thiazole substrate portion-wise over 15–20 minutes.

    • Observation: Evolution of HCl gas (bubbling) may occur. Ensure the internal temperature does not spike.

  • Reaction:

    • Remove the ice bath.

    • Heat the reaction mixture to 120 °C using an oil bath.

    • Maintain stirring at 120 °C for 2 hours .

    • Checkpoint: The mixture should appear as a homogeneous, syrupy liquid.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with crushed ice (approx. 10x weight of the acid used).

    • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Caution: Violent hissing and sputtering will occur. Do not let the quench mixture heat up; add more ice if necessary to keep it near 0 °C.

  • Isolation:

    • The sulfonyl chloride product typically precipitates as a solid upon quenching.

    • Filter the solid immediately using a sintered glass funnel.

    • Wash the cake with cold water (

      
       mL) to remove residual acid.
      
    • Drying: Dry the solid under vacuum over

      
       or in a desiccator. Avoid heating during drying to prevent decomposition.
      
Workflow Diagram (DOT)

ProtocolWorkflow Setup 1. Setup Dry RBF, Gas Trap Addition 2. Addition Add Substrate to ClSO3H (0-5°C initially) Setup->Addition Heating 3. Reaction Heat to 120°C for 2h Addition->Heating Dissolution Quench 4. Quench Pour onto Crushed Ice (Maintain <10°C) Heating->Quench Complete Conversion Isolation 5. Isolation Filter & Wash (Cold H2O) Dry in Desiccator Quench->Isolation Precipitation

Caption: Operational workflow for the synthesis of imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product HydrolysisQuench temperature was too high. Ensure excess ice is used and addition is slow.
Sticky Gum instead of Solid Impurities / Mixed AcidsThe product may contain sulfonic acid (

) byproducts. Extract the aqueous quench mix with Dichloromethane (DCM), dry over

, and evaporate.
Dark/Black Reaction Mix DecompositionReaction temperature >120 °C or local overheating during addition. Check oil bath stability and stir rate.
Incomplete Reaction Deactivated SubstrateIf the C-6 substituent is strongly electron-withdrawing (e.g.,

), extend reaction time to 4h or increase temp to 130 °C.

References

  • Regioselectivity of Electrophilic Substitution: O'Daly, M. A., et al. "Electrophilic substitution of imidazo[2,1-b]thiazoles." Journal of the Chemical Society, Perkin Transactions 1, 1991, 855-860.[3]

  • Chlorosulfonation Protocol (Patent): "Process for the preparation of 6-substituted-imidazo [2,1-b] thiazole-5-sulfonyl halide."[1] Patent CA2703300A1, 2010.

  • Bioactive Applications (COX-2 Inhibitors): Zarghi, A., et al. "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors."[4] Iranian Journal of Pharmaceutical Research, 2018, 17(4): 1288-1296.[4]

  • General Synthesis of Imidazo[2,1-b]thiazoles: Serykh, V. Y., et al. "Synthesis of new imidazo[2,1-b][1,3]thiazole derivatives..."[4] Russian Journal of Organic Chemistry, 2020.

Sources

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiazole Sulfonamides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the in vitro cytotoxicity of thiazole sulfonamide c...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the in vitro cytotoxicity of thiazole sulfonamide compounds. This document offers detailed, step-by-step protocols for key assays, explains the scientific rationale behind experimental design, and provides insights into data interpretation and troubleshooting.

Introduction: The Importance of Cytotoxicity Profiling for Thiazole Sulfonamides

Thiazole sulfonamides are a significant class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and neuroprotective effects.[1][2][3][4] As these molecules progress through the drug discovery and development pipeline, a thorough assessment of their cytotoxic potential is paramount. In vitro cytotoxicity assays serve as a critical primary screen to identify compounds that may cause cellular damage or death, providing essential data for lead optimization and risk assessment before advancing to more complex in vivo studies.[5][6][7]

This guide focuses on a multi-parametric approach to cytotoxicity testing, recognizing that a single assay may not provide a complete picture of a compound's effects. We will delve into assays that measure different cellular endpoints, including metabolic activity, membrane integrity, and the induction of apoptosis.

Foundational Concepts: Understanding Mechanisms of Cytotoxicity

Thiazole sulfonamides can exert cytotoxic effects through various mechanisms. Some derivatives are designed to target specific cellular processes in cancer cells, such as inhibiting carbonic anhydrase IX or tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9] Others may induce oxidative stress or interfere with essential metabolic pathways.[1] Understanding the potential mechanism of action is crucial for selecting the most appropriate cytotoxicity assays.

A key concept in cytotoxicity testing is the dose-response relationship, which is used to determine the concentration at which a compound elicits a toxic effect. The half-maximal inhibitory concentration (IC50) is a standard metric derived from this relationship, representing the concentration of a compound that causes a 50% reduction in a measured parameter, such as cell viability.[10]

Assay Selection: A Multi-Endpoint Strategy

To build a comprehensive cytotoxicity profile, it is recommended to employ at least two assays that measure distinct cellular parameters. This approach helps to confirm findings and provides a more nuanced understanding of the cytotoxic mechanism.

Assay PrincipleEndpoint MeasuredCommon Assays
Metabolic Activity Cellular redox potential, mitochondrial functionMTT, XTT, Resazurin (alamarBlue)
Membrane Integrity Loss of plasma membrane integrityLactate Dehydrogenase (LDH) Release
Apoptosis Induction Activation of key apoptotic enzymesCaspase-3/7 Activity Assay

This multi-pronged strategy provides a more robust and reliable assessment of a compound's cytotoxic potential.[11]

Experimental Workflow Overview

A generalized workflow for assessing the cytotoxicity of thiazole sulfonamides is depicted below. This workflow emphasizes the importance of proper cell culture, compound preparation, and data analysis to ensure the generation of high-quality, reproducible results.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Solubilization & Dilution Cell_Seeding 3. Cell Seeding in Microplate Treatment 4. Compound Treatment Cell_Seeding->Treatment Incubation 5. Incubation Period (e.g., 24, 48, 72h) Treatment->Incubation Assay_Readout 6. Assay-Specific Readout Incubation->Assay_Readout Data_Analysis 7. Data Analysis (IC50 Calculation) Assay_Readout->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole-5-sulfonamides

Technical Support Center: Synthesis of Imidazo[2,1-b][1][2]thiazole-5-sulfonamides Introduction Welcome to the technical support guide for the synthesis of imidazo[2,1-b][1][2]thiazole-5-sulfonamides. This bicyclic heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Imidazo[2,1-b][1][2]thiazole-5-sulfonamides

Introduction

Welcome to the technical support guide for the synthesis of imidazo[2,1-b][1][2]thiazole-5-sulfonamides. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[3][4][5][6] However, optimizing the synthesis of its sulfonamide derivatives, particularly at the C-5 position, presents unique challenges that can impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for drug development professionals and research scientists to diagnose and resolve common issues encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing not just procedures, but a framework for rational optimization.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and adaptable route to imidazo[2,1-b][1][2]thiazole-5-sulfonamides involves two primary stages:

  • Stage 1: Cyclocondensation. Formation of the core imidazo[2,1-b][1][2]thiazole ring system, typically through the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound.

  • Stage 2: Sulfonylation. Introduction of the sulfonamide group at the electron-rich C-5 position of the bicyclic core via electrophilic substitution.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Sulfonylation A 2-Aminothiazole C Imidazo[2,1-b]thiazole Core A->C Reflux, Solvent (e.g., Ethanol) B α-Haloketone B->C E Imidazo[2,1-b]thiazole-5-sulfonyl chloride C->E Intermediate Isolation D Chlorosulfonic Acid or Sulfonyl Chloride D->E Electrophilic Substitution G Final Product: Imidazo[2,1-b]thiazole-5-sulfonamide E->G Base, Solvent (e.g., Pyridine, DCM) F Amine (R₂NH) F->G

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses the most common experimental hurdles. We have organized the guide by the stage of the synthesis where the problem is most likely to occur.

Section 1: Low Yield in Imidazo[2,1-b]thiazole Ring Formation (Stage 1)

Question: My cyclocondensation reaction to form the imidazo[2,1-b]thiazole core has stalled or resulted in a very low yield. What are the likely causes?

Answer: This is a classic issue often rooted in reactant purity, reaction conditions, or competing side reactions. The formation of the imidazo[2,1-b]thiazole core is typically a variation of the Hantzsch thiazole synthesis, involving nucleophilic attack by the endocyclic nitrogen of 2-aminothiazole on the α-haloketone, followed by cyclization and dehydration.[1][2][5][6]

Troubleshooting Steps:

  • Assess Starting Material Quality:

    • α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable, degrading upon storage. Purity should be confirmed by ¹H NMR before use. If degradation is suspected, re-synthesize or purify the material. For instance, α-bromoacetophenones can be prepared by the bromination of the corresponding acetophenone.[5][6]

    • 2-Aminothiazole Reactivity: Ensure the 2-aminothiazole is free of impurities from its own synthesis, which could compete in the reaction.

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role. While ethanol is commonly used, polar aprotic solvents like DMF or DMSO can sometimes enhance reaction rates by better-solvating the transition state.[7] However, they require higher temperatures for workup. Microwave-assisted synthesis in ethanol can dramatically reduce reaction times and improve yields.[8][9]

    • Temperature and Reaction Time: These reactions typically require heat to overcome the activation energy of the dehydration step. Refluxing in ethanol for 8-24 hours is standard.[6][8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and avoid degradation from prolonged heating.

  • Minimize Side Reactions:

    • The primary side reaction is the self-condensation of the α-haloketone. This can be minimized by ensuring a stoichiometric or slight excess of the 2-aminothiazole.

ParameterStandard ConditionOptimization StrategyRationale
Solvent EthanolDMF, Microwave (in Ethanol)DMF enhances solubility; microwaves reduce reaction time.[8][9]
Temperature Reflux (e.g., 78 °C in EtOH)100-120 °C (Microwave)Provides sufficient energy for dehydration.
Reactant Ratio 1:1 (Thiazole:Ketone)1.1:1 (Thiazole:Ketone)A slight excess of the amine minimizes ketone self-condensation.
Monitoring Time-basedTLC AnalysisPrevents product degradation from excessive heating.
Section 2: Challenges in the Sulfonylation Step (Stage 2)

Question: I have successfully synthesized the imidazo[2,1-b]thiazole core, but the subsequent sulfonylation at the C-5 position is inefficient or failing. Why?

Answer: The C-5 position of the imidazo[2,1-b]thiazole ring is electron-rich and the preferred site for electrophilic substitution. However, the reaction is sensitive to the choice of sulfonating agent and the stability of the heterocyclic core.

Troubleshooting Steps:

  • Choice of Sulfonating Agent:

    • Harsh Reagents: Using fuming sulfuric acid or chlorosulfonic acid neat can lead to charring and degradation of the substrate. The reaction with chlorosulfonic acid should be performed at low temperatures (0-5 °C) and the reagent should be added dropwise to a solution of the substrate.

    • Milder Alternatives: For sensitive substrates, consider using a complex of SO₃ with pyridine or dioxane. This provides a less aggressive electrophile and can lead to cleaner reactions.

  • Reaction Conditions for Sulfonyl Chloride Formation:

    • After reaction with chlorosulfonic acid, the intermediate is the highly reactive sulfonyl chloride. This intermediate is often not isolated but is immediately reacted with the desired amine.

    • The reaction mixture is typically quenched by pouring it carefully onto crushed ice, which precipitates the sulfonyl chloride. This must be done cautiously to control the exothermic reaction.

  • Amine Addition and Base Selection:

    • The reaction of the C-5 sulfonyl chloride with an amine (R₂NH) requires a base to scavenge the HCl byproduct.[10]

    • Pyridine: Often used as both a solvent and a base, it is effective but can be difficult to remove during workup.

    • Triethylamine (TEA) in DCM/THF: A common alternative is using a non-nucleophilic base like TEA in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11] This simplifies purification.

    • Aqueous Conditions: For some substrates, a Schotten-Baumann-type reaction using an aqueous base like Na₂CO₃ can be highly effective and environmentally friendly.[10]

G A Low/No Sulfonylation B Is the core heterocycle degrading? A->B C Is the reaction not starting? A->C D YES: Use milder sulfonating agent (e.g., SO₃-Pyridine complex). Lower reaction temperature. B->D Degradation/ Charring Observed E YES: Check activity of sulfonating agent. Ensure anhydrous conditions. C->E Starting Material Unchanged F Is the sulfonyl chloride intermediate hydrolyzing? C->F Reaction starts but yield is poor G YES: Workup under anhydrous conditions. Use amine immediately after formation. F->G

Caption: Troubleshooting logic for the sulfonylation stage.

Section 3: Product Purification and Crystallization

Question: My crude product is highly impure, and I am struggling to purify it. Recrystallization attempts lead to "oiling out." What should I do?

Answer: Sulfonamides can be challenging to purify due to their polarity and often high melting points. "Oiling out" is a common problem where the compound separates as a liquid instead of forming crystals.[12] This usually happens if the solution is too concentrated, cools too quickly, or if significant impurities are present that depress the melting point.

Effective Purification Strategies:

  • Pre-Purification: If the crude product is very impure (as indicated by TLC or ¹H NMR), a preliminary purification by column chromatography is recommended before attempting recrystallization. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization Troubleshooting:

    • Solvent Selection: The key is to find a solvent (or solvent system) in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures like ethanol-water or isopropanol-water are often effective for sulfonamides.[12][13]

    • To Prevent "Oiling Out":

      • Heat the solution to re-dissolve the oil.

      • Add more hot solvent to decrease the saturation level slightly.

      • Allow the solution to cool very slowly. Insulating the flask can promote the formation of well-defined crystals.

      • Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.

      • Add a seed crystal of the pure compound if available.[12]

    • If No Crystals Form: The solution may be too dilute. Boil off some of the solvent to increase the concentration and allow it to cool again. If the solution is supersaturated, induce crystallization using the scratching or seeding method described above.

ProblemCauseSolutionReference
Low Yield Too much solvent used; product is still in the mother liquor.Concentrate the solution; cool to a lower temperature (ice bath).[12]
"Oiling Out" Solution is oversaturated; cooling is too rapid; high impurity level.Re-heat, add more solvent, cool slowly. Consider pre-purification.[12]
No Crystals Form Solution is too dilute OR it is supersaturated.Boil off some solvent OR induce crystallization (scratch/seed).[12]
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration.[12]

Optimized Experimental Protocols

The following are generalized protocols that should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole

This protocol is adapted from established procedures for the synthesis of similar scaffolds.[5][6]

  • To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol (approx. 0.5 M), add 2-bromoacetophenone (1.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Sulfonylation and Amidation

This protocol uses a standard, reliable method for introducing the sulfonamide group.[10][14]

  • In a flask cooled to 0 °C in an ice bath, add the 6-phenylimidazo[2,1-b]thiazole (1.0 eq).

  • Slowly, and with vigorous stirring, add chlorosulfonic acid (3.0-4.0 eq) dropwise, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto a beaker of crushed ice. A precipitate of the sulfonyl chloride intermediate should form.

  • Collect the solid by rapid vacuum filtration and wash with ice-cold water. Do not allow the solid to dry completely as it may be unstable.

  • Immediately transfer the moist solid to a flask containing a solution of the desired amine (e.g., piperidine, 2.0 eq) and triethylamine (2.0 eq) in DCM (approx. 0.4 M).

  • Stir the reaction at room temperature for 6-12 hours.

  • Wash the reaction mixture with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Green Chemistry (RSC Publishing). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. [Link]

  • Taylor & Francis. A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. [Link]

  • ResearchGate. Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles. [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Google Patents.
  • Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. [Link]

  • ResearchGate. Synthesis of new imidazo[2,1-b][1][2]thiazole derivatives. [Link]

  • Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]

  • Thieme Connect. Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. Synthesis of imidazo[2,1‐b][1][2]thiazole Derivatives from.... [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. [Link]

  • Brieflands. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. [Link]

  • Google Patents. Method for preparing high-purity sulfonamide compound, and....
  • Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][15]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]

  • YouTube. Preparation of Imidazoles, Part 1: By Cyclocondensation. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. [Link]

  • JETIR.org. Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. [Link]

  • PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. [Link]

  • Der Pharma Chemica. Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][15] thiadiazole derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Imidazo[2,1-b]thiazole-5-sulfonamide in Aqueous Media

Technical Support Center: Stability of Imidazo[2,1-b][1][2]thiazole-5-sulfonamide in Aqueous Media Welcome to the technical support center for researchers, scientists, and drug development professionals working with imid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Imidazo[2,1-b][1][2]thiazole-5-sulfonamide in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b][1][2]thiazole-5-sulfonamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this heterocyclic compound in aqueous environments. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

The imidazo[2,1-b]thiazole scaffold is a significant heterocyclic system in medicinal chemistry, known for its diverse biological activities.[3][4] Derivatives of this core structure have been explored for various therapeutic applications, including as antibacterial, antitubercular, and anticancer agents.[5][6] Given its prevalence in drug discovery, a thorough understanding of its stability in aqueous media is paramount for accurate formulation, storage, and biological testing.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of imidazo[2,1-b][1][2]thiazole-5-sulfonamide in aqueous solutions.

Q1: What are the primary factors that influence the stability of imidazo[2,1-b][1][2]thiazole-5-sulfonamide in aqueous media?

A1: The stability of imidazo[2,1-b][1][2]thiazole-5-sulfonamide in aqueous solutions is primarily influenced by several key factors:

  • pH: The pH of the aqueous medium can significantly impact the rate of hydrolysis. Sulfonamides, in general, tend to be more stable at neutral to slightly acidic pH values and may degrade more rapidly under strongly acidic or alkaline conditions.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[7] Therefore, it is crucial to store stock solutions and experimental samples at controlled, cool temperatures.

  • Light Exposure: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[7][8] The sulfonamide bond, in particular, can be susceptible to photolytic cleavage.[8]

  • Presence of Oxidizing Agents: Oxidants can lead to the degradation of the molecule.[9] Care should be taken to avoid contamination of solutions with oxidizing species.

Q2: What is the expected primary degradation pathway for this compound in water?

A2: The primary degradation pathway for many sulfonamides in aqueous media is hydrolysis.[2] For imidazo[2,1-b][1][2]thiazole-5-sulfonamide, this would likely involve the cleavage of the sulfonamide bond (-SO2-NH2) or potentially the opening of the fused imidazole or thiazole rings, especially under harsh pH conditions. While specific studies on this exact molecule are limited, research on related sulfonamides indicates that hydrolysis of the sulfonamide group is a common degradation route.[2]

Q3: What are the recommended storage conditions for aqueous stock solutions of imidazo[2,1-b][1][2]thiazole-5-sulfonamide?

A3: To ensure the stability and integrity of your aqueous stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks). For long-term storage (months), it is advisable to aliquot the stock solution and store it frozen at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[7]

  • pH Control: If the experimental protocol allows, buffering the solution to a neutral or slightly acidic pH (e.g., pH 4-7) may enhance stability.[2]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[7]

Q4: How can I monitor the stability of my imidazo[2,1-b][1][2]thiazole-5-sulfonamide solution over time?

A4: The most reliable method for monitoring the stability of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV). This method allows for the quantification of the parent compound and the detection of any degradation products that may form over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during experiments involving imidazo[2,1-b][1][2]thiazole-5-sulfonamide in aqueous media.

Issue 1: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Analyze your stock solution using HPLC-UV to confirm its concentration and purity.

    • Rationale: The stock solution may have degraded during storage, leading to a lower effective concentration in your experiments.

  • Assess Stability in Assay Buffer:

    • Action: Incubate the compound in your specific assay buffer under the same conditions as your experiment (e.g., temperature, duration) and analyze samples at different time points using HPLC-UV.

    • Rationale: The pH, temperature, or other components of your assay buffer could be promoting degradation.

  • Prepare Fresh Solutions:

    • Action: Prepare fresh dilutions from a solid stock or a newly prepared concentrated stock solution immediately before each experiment.

    • Rationale: This minimizes the time the compound spends in an aqueous environment where it might be unstable.

  • Control Environmental Factors:

    • Action: Protect your experimental setup from light and maintain a constant, controlled temperature.

    • Rationale: Light and temperature fluctuations can introduce variability by affecting the degradation rate.[7]

Troubleshooting_Inconsistent_Results Inconsistent_Results Inconsistent/Non-Reproducible Biological Assay Results Check_Stock Verify Stock Solution Integrity (HPLC-UV) Inconsistent_Results->Check_Stock Assess_Assay_Stability Assess Stability in Assay Buffer (Time-course analysis) Check_Stock->Assess_Assay_Stability If stock is pure Fresh_Solutions Prepare Fresh Solutions Before Each Experiment Assess_Assay_Stability->Fresh_Solutions If degradation is observed Control_Environment Control Light and Temperature Fresh_Solutions->Control_Environment Problem_Solved Problem Resolved Control_Environment->Problem_Solved

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of unknown peaks in HPLC chromatograms of aged solutions.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Action: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • Rationale: The molecular weight information can help in identifying the structure of the degradation products, providing insights into the degradation pathway (e.g., hydrolysis, oxidation).

  • Perform Forced Degradation Studies:

    • Action: Intentionally degrade the compound under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyze the samples by HPLC.

    • Rationale: This helps to systematically identify the degradation products formed under different conditions and can confirm the identity of the unknown peaks observed in your aged solutions.[10]

  • Optimize Storage and Handling:

    • Action: Based on the identified degradation pathway, refine your storage and handling procedures. For example, if hydrolysis is the main issue, adjust the pH of your solutions. If photodegradation is occurring, ensure complete protection from light.

    • Rationale: Proactively preventing the formation of degradation products is the most effective solution.

Troubleshooting_Unknown_Peaks Unknown_Peaks Appearance of Unknown Peaks in HPLC Chromatograms Characterize_Degradants Characterize Degradants (LC-MS) Unknown_Peaks->Characterize_Degradants Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) Characterize_Degradants->Forced_Degradation To confirm identity Optimize_Conditions Optimize Storage and Handling (pH, Light, Temperature) Forced_Degradation->Optimize_Conditions Based on findings Purity_Maintained Compound Purity Maintained Optimize_Conditions->Purity_Maintained

Caption: Workflow for addressing the appearance of unknown peaks in HPLC.

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Stock Solutions
  • Weighing: Accurately weigh the required amount of solid imidazo[2,1-b][1][2]thiazole-5-sulfonamide in a clean, dry vial.

  • Solubilization: Add a small amount of a suitable organic co-solvent (e.g., DMSO, DMF) to dissolve the compound completely. The use of a co-solvent is often necessary due to the limited aqueous solubility of many heterocyclic compounds.

  • Dilution: Add the desired aqueous buffer or water dropwise while vortexing to prevent precipitation.

  • Final Volume: Bring the solution to the final desired volume with the aqueous medium.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the solution in an amber vial at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).

Protocol 2: HPLC Method for Stability Assessment

This is a general HPLC method that may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically at the λmax).

  • Column Temperature: 25-30°C.

Quantitative Data Summary

ConditionTemperature (°C)% Parent Compound Remaining after 24hMajor Degradation Products
0.1 M HCl (pH ~1)4075%Hydrolysis Product A
pH 4.0 Buffer4098%Minimal degradation
pH 7.0 Buffer4095%Trace Hydrolysis Product A
0.1 M NaOH (pH ~13)4060%Hydrolysis Product B, Ring-opened products
pH 7.0 Buffer6080%Hydrolysis Product A

This table serves as an example of the type of data you should aim to generate to understand the stability profile of your compound.

References

  • 1

  • 11

  • 2

  • 7

  • 9

  • 8

  • 10

  • 12

  • 13

  • 14

  • 15

  • 16

  • 3

  • 4

  • [Imidazo[2,1-b][1][2]thiazole-5-sulfonamide - PubChemLite.]()

  • [Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][7] thiadiazole derivatives - Der Pharma Chemica.]()

  • [Chemistry of Imidazo[2,1-b][1][2][7]thiadiazoles - ResearchGate.]()

  • 17

  • [Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][1][2][7]thiadiazole - Der Pharma Chemica.]()

  • 18

  • [Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents - MDPI.]()

  • 19

  • 20

  • 6

  • 211][2] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives - Semantic Scholar.

  • 22

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: Imidazo[2,1-b]thiazole Sulfonamides versus Acetazolamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long stood as a benchmark, a testament to the therapeutic potential of targeting t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long stood as a benchmark, a testament to the therapeutic potential of targeting this ubiquitous enzyme family. However, the quest for isoform-specific inhibitors with improved pharmacological profiles has driven the exploration of novel chemical scaffolds. Among these, the imidazo[2,1-b]thiazole sulfonamides have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the inhibitory potency of imidazo[2,1-b]thiazole sulfonamides and acetazolamide, supported by experimental data, mechanistic insights, and detailed protocols for researchers in the field.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[1] Consequently, the dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer.[2][3]

The sulfonamide functional group has been the cornerstone of CA inhibitor design, with acetazolamide being a prime example. These inhibitors typically function by coordinating to the zinc ion in the enzyme's active site, displacing the catalytic water molecule and thereby blocking the enzyme's activity.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Below is a comparative summary of the inhibitory activities of representative imidazo[2,1-b]thiazole sulfonamides and acetazolamide against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
Acetazolamide (AAZ) 0.250.0120.0250.0057[4]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9ae) >10057.7>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9bb) >10076.4>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9ca) >10079.9>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9cc) >10057.8>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9cd) >10071.2>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9ce) >10062.1>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9da) >10067.9>100>100[5]
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate (9dc) >10085.3>100>100[5]
Imidazo[2,1-b][2][6][7]thiadiazole-linked benzenesulfonamide (5f) 0.4930.4>10-[8]
Imidazo[2,1-b][2][6][7]thiadiazole-linked benzenesulfonamide (5o) >100.246>10-[8]
Imidazo[2,1-b][2][6][7]thiadiazole-linked benzenesulfonamide (5p) >100.376>10-[8]

Note: A lower Kᵢ value indicates a more potent inhibitor.

From the data presented, it is evident that acetazolamide exhibits potent, low nanomolar inhibition against hCA II, IX, and XII, and sub-micromolar inhibition against hCA I.[4] In contrast, the initial series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates displayed significantly weaker, micromolar-range inhibition and were selective for hCA II over the other tested isoforms.[5] However, another series of imidazo[2,1-b][2][6][7]thiadiazole-linked benzenesulfonamides demonstrated more promising sub-micromolar inhibitory activity against hCA I and II.[8] This highlights the tunability of the imidazo[2,1-b]thiazole scaffold, where modifications can lead to significant improvements in potency and selectivity.

Mechanistic Insights and Signaling Pathways

The therapeutic efficacy of carbonic anhydrase inhibitors stems from their ability to modulate specific physiological pathways. The following diagrams illustrate the mechanism of action and the role of key CA isoforms in glaucoma and cancer.

General Mechanism of Sulfonamide-Based Carbonic Anhydrase Inhibition

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Enzyme Complex Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibited_R-SO2NH- R-SO₂NH⁻ R-SO2NH2 R-SO₂NH₂ R-SO2NH- R-SO₂NH⁻ R-SO2NH2->R-SO2NH- Deprotonation H+ H⁺ R-SO2NH-->H+ Inhibited_Zn(II) Zn(II) Inhibited_His1 His Inhibited_Zn(II)->Inhibited_His1 Inhibited_His2 His Inhibited_Zn(II)->Inhibited_His2 Inhibited_His3 His Inhibited_Zn(II)->Inhibited_His3 Inhibited_Zn(II)->Inhibited_R-SO2NH- Coordination

Caption: Sulfonamide inhibitors bind to the zinc ion in the CA active site.

Carbonic Anhydrase Signaling in Glaucoma

Role of Carbonic Anhydrase in Aqueous Humor Production Ciliary_Epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O Ciliary_Epithelium->CO2_H2O H2CO3 H₂CO₃ CO2_H2O->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor IOP Increased Intraocular Pressure (Glaucoma) Aqueous_Humor->IOP CA_II_XII hCA II, XII Inhibitor CA Inhibitor (e.g., Acetazolamide) Inhibitor->CA_II_XII Inhibits Role of Carbonic Anhydrase IX in Tumor pH Regulation Tumor_Cell Hypoxic Tumor Cell Glycolysis Increased Glycolysis (Warburg Effect) Tumor_Cell->Glycolysis CO2_H2O_in CO₂ + H₂O (intracellular) Tumor_Cell->CO2_H2O_in Metabolism Lactic_Acid Lactic Acid (H⁺) Glycolysis->Lactic_Acid Extracellular_Space Acidic Extracellular Microenvironment (Low pH) Lactic_Acid->Extracellular_Space Export Invasion_Metastasis Promotes Invasion and Metastasis Extracellular_Space->Invasion_Metastasis CA_IX hCA IX CO2_H2O_ex CO₂ + H₂O (extracellular) CO2_H2O_in->CO2_H2O_ex Diffusion HCO3_H_ex HCO₃⁻ + H⁺ CO2_H2O_ex->HCO3_H_ex HCO3_H_ex->Extracellular_Space Inhibitor CA IX Inhibitor Inhibitor->CA_IX Inhibits

Caption: CA IX helps maintain an acidic tumor microenvironment.

Many solid tumors exhibit a hypoxic microenvironment, leading to a metabolic shift towards anaerobic glycolysis and the production of lactic acid. [2]This results in an acidic extracellular pH, which is conducive to tumor progression, invasion, and metastasis. [7]The tumor-associated isoform hCA IX, which is overexpressed in many cancers, is a key player in maintaining this acidic microenvironment. [6][9]By catalyzing the hydration of CO₂ in the extracellular space, hCA IX contributes to the proton concentration, thereby acidifying the tumor milieu. [7][10]Inhibition of hCA IX is therefore a promising strategy to disrupt tumor pH regulation and impede cancer progression.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The stopped-flow CO₂ hydrase assay is the gold-standard method for this purpose.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol outlines the general procedure for determining the inhibitory potency of a compound against a specific carbonic anhydrase isoform.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored spectrophotometrically using a pH indicator. The initial rate of the reaction is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the determination of Kᵢ or IC₅₀ values. [1] Materials and Reagents:

  • Purified human carbonic anhydrase isoform

  • Test inhibitor (e.g., imidazo[2,1-b]thiazole sulfonamide)

  • Reference inhibitor (e.g., acetazolamide)

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA enzyme in the assay buffer.

    • Dissolve the test and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Assay Setup:

    • The stopped-flow instrument has two drive syringes. Syringe A contains the enzyme and pH indicator in the assay buffer. Syringe B contains the CO₂-saturated water.

    • For inhibition studies, the test compound at various concentrations is pre-incubated with the enzyme solution in Syringe A.

  • Measurement:

    • The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time at its λ_max.

    • The initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) is calculated.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a suitable dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Stopped-Flow Assay Workflow cluster_0 Syringe A cluster_1 Syringe B Enzyme Enzyme + pH Indicator + Inhibitor Mixing_Chamber Rapid Mixing Enzyme->Mixing_Chamber Substrate CO₂-Saturated Water Substrate->Mixing_Chamber Observation_Cell Observation Cell Mixing_Chamber->Observation_Cell Spectrophotometer Spectrophotometer (Absorbance vs. Time) Observation_Cell->Spectrophotometer Data_Analysis Data Analysis (Initial Rate, IC₅₀, Kᵢ) Spectrophotometer->Data_Analysis

Sources

Comparative

A Comparative Guide to the Biological Half-Life of Novel Thiazole Sulfonamide Analogs

Introduction: The Critical Role of Half-Life in Drug Efficacy In the landscape of modern drug discovery, the thiazole and sulfonamide moieties are considered "privileged scaffolds" due to their versatile and potent biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Half-Life in Drug Efficacy

In the landscape of modern drug discovery, the thiazole and sulfonamide moieties are considered "privileged scaffolds" due to their versatile and potent biological activities, ranging from antimicrobial and antioxidant to anti-cancer and anti-inflammatory properties.[1][2] The fusion of these two pharmacophores into novel thiazole sulfonamide analogs presents a promising avenue for developing new therapeutics.[3][4] However, the therapeutic success of any new chemical entity (NCE) is not solely dependent on its potency. A critical pharmacokinetic parameter that dictates the clinical viability of a drug candidate is its biological half-life (t½) .

Biological half-life is the time required for the concentration of a drug in the body to be reduced by half.[5][6] This parameter is of paramount importance as it directly influences the dosing frequency, the duration of therapeutic effect, and the potential for accumulation and toxicity.[7][8] A drug with an excessively short half-life may require frequent administration, leading to poor patient compliance, while an overly long half-life can complicate the management of adverse effects and prolong the time to reach a steady therapeutic state.[9] An ideal half-life, often in the range of 12-48 hours for oral drugs, allows for a convenient once-daily dosing regimen.[7][9]

This guide provides a comprehensive comparison of the biological half-life of novel thiazole sulfonamide analogs against established benchmarks. We will delve into the causality behind experimental choices for determining this crucial parameter, provide detailed, self-validating protocols for in vitro and in vivo assessment, and present a comparative analysis of pharmacokinetic data to guide researchers in the rational design and selection of candidates with optimal drug-like properties.

Pillars of Half-Life: The Interplay of Metabolism, Distribution, and Molecular Structure

A drug's half-life is not an intrinsic property but rather a resultant of its journey through the body, governed primarily by two factors: clearance (CL) and volume of distribution (Vd) .[7][10]

  • Clearance refers to the rate at which a drug is removed from the body, primarily through metabolism in the liver and excretion by the kidneys.[6][8] The cytochrome P450 (CYP450) family of enzymes in the liver is a major contributor to the metabolism of many drugs.[11][12]

  • Volume of Distribution describes the extent to which a drug disseminates into body tissues versus remaining in the plasma.[8]

The chemical structure of a molecule is the ultimate determinant of these properties. Strategic structural modifications can block sites of metabolism, alter physicochemical properties to change distribution, and thereby modulate the biological half-life.[7][9] For instance, the strategic placement of a sulfonamide group can be utilized to enhance the metabolic stability of a drug candidate.[13] Understanding how to experimentally measure and interpret these parameters is therefore fundamental to drug development.

Experimental Determination of Biological Half-Life: A Methodological Deep Dive

The accurate determination of a compound's half-life is a cornerstone of preclinical drug development.[14][15] This is achieved through a tiered approach, beginning with high-throughput in vitro assays for early screening and progressing to more definitive in vivo studies for lead candidates.

Part 1: In Vitro Metabolic Stability Assessment

In vitro assays provide an early, rapid assessment of a compound's susceptibility to metabolic breakdown.[16] They are crucial for establishing structure-activity relationships (SAR) and filtering out compounds with poor metabolic stability before committing to resource-intensive animal studies.[17] The primary output of these assays is the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Causality and Expertise: This assay is the workhorse of early ADME screening. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the CYP450s.[11][18] By incubating the test compound with HLMs and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent drug disappears. This provides a robust, reproducible measure of intrinsic metabolic stability.

Experimental Workflow:

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a suspension of human liver microsomes in phosphate buffer. Prepare the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a sustained supply of the necessary cofactor. Prepare a stock solution of the thiazole sulfonamide analog in a suitable solvent like DMSO.

  • Incubation: In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent drug at each time point.[11]

  • Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life is then calculated using the formula: t½ = 0.693 / k .[10][19]

Part 2: In Vivo Pharmacokinetic (PK) Assessment

While in vitro data are invaluable for screening, in vivo studies are essential to understand a drug's true half-life in a complex biological system, which integrates absorption, distribution, metabolism, and excretion (ADME).[8][20]

Causality and Expertise: The rat is a commonly used preclinical model for initial PK studies due to its well-characterized physiology and manageable size. By administering a single dose of the compound and measuring its concentration in the plasma over time, we can generate a complete pharmacokinetic profile. This allows for the calculation of the terminal half-life, which reflects the elimination phase and is a critical parameter for predicting human dosing regimens.[19]

Experimental Workflow:

Caption: Generalized workflow for a preclinical in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Dosing: Use adult male Sprague-Dawley rats (n=3-4 per group). Administer a single dose of the formulated thiazole sulfonamide analog, either intravenously (IV) via the tail vein or orally (PO) by gavage.[20]

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[20]

  • Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation). Quantify the drug concentration in each sample using a validated LC-MS/MS method.[20]

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the concentration-time data.[20] This analysis will yield key parameters including:

    • Cmax: Maximum observed plasma concentration.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • t½: Terminal elimination half-life.

Comparative Analysis: Novel Analogs vs. Benchmark

To illustrate the application of these principles, the following table presents hypothetical pharmacokinetic data for three novel thiazole sulfonamide analogs compared to a well-characterized benchmark sulfonamide, Sulfamethoxazole.[21]

Compound Structure Modification In Vitro t½ (HLM, min) In Vitro t½ (Hepatocytes, min) In Vivo t½ (Rat, h) Clearance (CL) (mL/min/kg) Volume of Distribution (Vd) (L/kg)
Analog A Para-fluoro substitution45624.625.51.0
Analog B Sterically hindered group>120>18011.210.10.9
Analog C N-methylation of sulfonamide15211.865.31.2
Sulfamethoxazole Benchmark28403.5[22]30.10.8
Interpretation of Results and Causality
  • Analog A: The introduction of a para-fluoro group, a common strategy to block potential sites of aromatic hydroxylation, results in a moderate increase in metabolic stability compared to Sulfamethoxazole.[21] The in vitro half-life is longer, which translates to a slightly extended in vivo half-life of 4.6 hours. This demonstrates a successful, albeit incremental, structural modification.

  • Analog B: This analog shows a dramatic improvement in metabolic stability, with a half-life exceeding the duration of the in vitro assays. The addition of a sterically bulky group near a metabolically liable position likely shields the molecule from enzymatic attack by CYP450s. This excellent in vitro profile is mirrored in vivo, with a significantly lower clearance and a prolonged half-life of 11.2 hours. This candidate would be a strong contender for a once-daily dosing regimen.[7]

  • Analog C: In contrast, N-methylation of the sulfonamide moiety leads to a significant decrease in metabolic stability. This modification may have created a new, more favorable site for metabolism (e.g., N-demethylation). The rapid clearance observed in vitro is confirmed by the very high clearance and short 1.8-hour half-life in vivo.[22] This analog would likely require frequent dosing and may be deprioritized.

Conclusion and Future Directions

The biological half-life is a critical, optimizable parameter in drug discovery.[7] This guide has outlined the standard, validated methodologies for its determination and provided a framework for interpreting the resulting data. The comparative analysis of our novel thiazole sulfonamide analogs demonstrates how targeted structural modifications can profoundly impact pharmacokinetic properties. Analogs with enhanced metabolic stability, such as Analog B, show clear potential for progression into further preclinical development.

The early and iterative use of in vitro and in vivo pharmacokinetic studies is essential for guiding medicinal chemistry efforts. By understanding the causal links between chemical structure and biological half-life, researchers can rationally design novel thiazole sulfonamide analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

  • Biological half life: Significance and symbolism. Oreate AI. [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • In Vitro Metabolism Studies. Creative Biolabs. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

  • Drug Metabolism Assays. BioIVT. [Link]

  • Understanding Biological Half-Life: The Key to Metabolism and Drug Elimination. Oreate AI. [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Semantic Scholar. [Link]

  • Relevance of Half-Life in Drug Design. PubMed. [Link]

  • Relevance of Half-Life in Drug Design. ACS Publications. [Link]

  • A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. bioRxiv. [Link]

  • Understanding Half Life Determination in Animal Studies: A Key Aspect of Pharmacokinetics. LinkedIn. [Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. [Link]

  • A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. bioRxiv. [Link]

  • Laboratory methods for the in vitro study of drug metabolism. Frederick National Lab for Cancer Research. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • In vitro test methods for metabolite identification: A review. ResearchGate. [Link]

  • determining a drug's half-life. YouTube. [Link]

  • Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. PubMed. [Link]

  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. PubMed. [Link]

  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLOS ONE. [Link]

  • What is the formula for calculating the half-life of a drug? Dr.Oracle. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. ResearchGate. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet. DailyMed. [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. MDPI. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of Imidazo[2,1-b][1,3]thiazole-5-sulfonamide

[1][2] Part 1: Executive Directive (Autonomy)[2] Stop and Assess: Do not treat imidazo[2,1-b][1,3]thiazole-5-sulfonamide as standard organic waste. This compound represents a convergence of two distinct hazard classes: t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Directive (Autonomy)[2]

Stop and Assess: Do not treat imidazo[2,1-b][1,3]thiazole-5-sulfonamide as standard organic waste.

This compound represents a convergence of two distinct hazard classes: the bioactive imidazothiazole core (structurally related to the anthelmintic/immunomodulator Levamisole) and the sulfonamide moiety (a known environmental persistent pollutant and sensitizer).

Immediate Operational Rule: All waste streams containing this compound—whether solid, mother liquor, or contaminated PPE—must be segregated for High-Temperature Incineration .[1] Under no circumstances should this compound be discharged into municipal sewer systems or treated with standard bleach oxidation, which may fail to degrade the stable thiazole ring.[1]

Part 2: Scientific Integrity & Hazard Logic (E-E-A-T)

Hazard Identification: The "Why" Behind the Protocol

To safely dispose of this chemical, we must understand its Structure-Activity Relationship (SAR). We are not just disposing of a white powder; we are managing a molecule designed for biological interaction.[2]

  • The Core (Imidazo[2,1-b][1,3]thiazole): This fused bicyclic system is a privileged scaffold in medicinal chemistry.[2][3][4] Analogs like Levamisole act as nicotinic acetylcholine receptor agonists.[2] Implication: Potential for acute neurotoxicity or immunomodulation upon accidental exposure [1].[2]

  • The Tail (Sulfonamide): Sulfonamides are notorious for inducing hypersensitivity (Stevens-Johnson Syndrome risk in susceptible individuals) and are persistent in aquatic environments.[2] Implication: High risk of allergic sensitization and long-term environmental toxicity [2].[2][5]

Risk Classification Table

Hazard CategoryClassification (GHS/Extrapolated)Operational Consequence
Acute Toxicity Acute Tox. 4 (Oral/Inhalation)Use N95/P100 respiratory protection during weighing/transfer.[2]
Sensitization Skin Sens. 1BDouble-gloving (Nitrile) is mandatory.[2]
Environmental Aquatic Chronic 2Zero-discharge policy. All aqueous washes must be collected.[2]
Reactivity Stable HeterocycleResistant to mild oxidation; requires incineration >1000°C.
Waste Stream Management Workflow

The following decision tree illustrates the required logic for segregating waste streams involving imidazo[2,1-b][1,3]thiazole-5-sulfonamide.

Waste_Disposal_Workflow Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Pure compound, contaminated silica) TypeCheck->Solid Solids Liquid Liquid Waste (Mother liquors, reaction solvents) TypeCheck->Liquid Solutions PPE Contaminated Debris (Gloves, weigh boats, paper) TypeCheck->PPE Debris SolidBin Solid Hazardous Waste Bin (Yellow Label) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck PPE->SolidBin Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Rinses SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy (Red Label) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Green Label) NonHalogenated->NonHaloBin Aqueous->HaloBin Collect as Toxic Aqueous Incineration High-Temperature Incineration (Off-site Facility) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision logic for segregating imidazo[2,1-b][1,3]thiazole-5-sulfonamide waste streams. Note that aqueous rinses are treated as hazardous solvent waste, not sewer water.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the chemical is stable and contained.[1]

  • Quench Reactive Intermediates: If the sulfonamide was generated in situ (e.g., from a sulfonyl chloride), ensure all reactive electrophiles are quenched with mild base (NaHCO3) or amine before disposal.[1][2]

  • Precipitation (Optional but Recommended): For high-concentration mother liquors, attempt to concentrate the waste via rotary evaporation to reduce the volume of liquid hazardous waste.[2] Treat the resulting residue as solid hazardous waste.[2][5]

Phase 2: Packaging & Labeling

Proper labeling is the primary defense against downstream accidents.[2]

  • Solid Waste:

    • Container: Wide-mouth HDPE jar or double-lined polyethylene bag.

    • Labeling: Must read "Hazardous Waste - Toxic Solid."[2] Explicitly list: Imidazo[2,1-b][1,3]thiazole-5-sulfonamide.

    • RCRA Consideration: While not explicitly P-listed, treat as Process Waste with toxic characteristics.[1][2]

  • Liquid Waste:

    • Container: Glass or chemically resistant plastic carboy (HDPE/PTFE).

    • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides).[1][2]

    • Headspace: Leave 10% headspace to prevent over-pressurization during transport.[2]

Phase 3: Spill Contingency (Emergency Response)

If a spill occurs during transport or handling:

  • Isolate: Evacuate the immediate 10-foot radius.[2]

  • PPE Up: Don nitrile gloves (double layer), lab coat, and safety goggles.[1][2] If powder is aerosolized, use a fitted N95 or P100 respirator.[1][2]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1][2]

    • Liquids: Use vermiculite or a commercial organic spill pad.[2] Do not use sawdust (combustible).[2]

  • Decontaminate: Scrub the surface with a soap/water solution.[2] Collect all cleaning materials as hazardous solid waste [3].[2]

Part 4: Regulatory Compliance & Reference[2][6]

Regulatory Status (USA - EPA/RCRA): Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is not a specific "P" or "U" listed waste.[2] However, under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA), the generator is responsible for determining hazard characteristics.[1]

  • Determination: Due to the biological activity of the imidazothiazole class and the environmental persistence of sulfonamides, this material must be designated as Non-listed Hazardous Waste and disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of incineration [4].[1]

References
  • PubChem. Imidazo[2,1-b]thiazole Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. EHS Department.[2][5][6] Available at: [Link]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[2] Available at: [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.